

Troubleshooting low yields in recombinant glutathione S-transferase purification.

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Technical Support Center: Recombinant GST-Tagged Protein Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields during the purification of recombinant glutathione Stransferase (GST)-tagged proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low protein yield at different stages of the purification process.

Low or No Expression of GST-Fusion Protein

Q: I am not seeing any expression of my GST-fusion protein on a Western blot or SDS-PAGE. What could be the problem?

A: Low or no expression can stem from several factors, from the expression vector to the culture conditions. Here are the primary aspects to investigate:



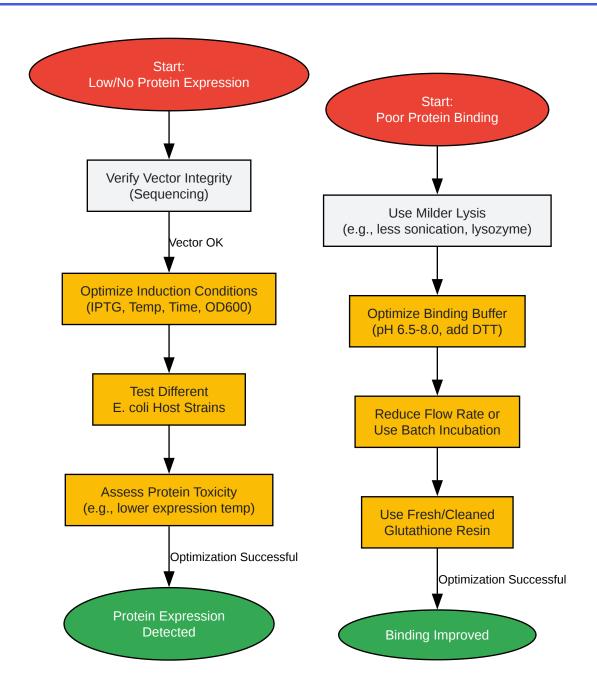




- Vector Integrity: Ensure the gene of interest is correctly in-frame with the GST tag. Verify the integrity of your construct by DNA sequencing.[1][2]
- Host Strain Selection: The choice of E. coli host strain is critical. Strains deficient in proteases, such as BL21, are often recommended to minimize protein degradation.[3][4]
 Some fusion proteins may express better in other strains, so testing a few alternatives can be beneficial.
- Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at the time of induction (OD600), and the post-induction temperature and duration are all critical parameters that often require optimization for each specific fusion protein.[3][5][6]
- Protein Toxicity: The expressed protein might be toxic to the host cells, leading to poor growth and low expression levels.[5][7]

Troubleshooting Workflow for Low Protein Expression:





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